Vildagliptina

Descripción general

Descripción

Vildagliptin is an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 inhibitors. Vildagliptin works by inhibiting the enzyme dipeptidyl peptidase-4, which inactivates incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By preventing the degradation of these hormones, vildagliptin enhances insulin secretion and suppresses glucagon release, thereby improving glycemic control .

Aplicaciones Científicas De Investigación

Vildagliptin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Vildagliptin is used as a model compound in the study of dipeptidyl peptidase-4 inhibitors and their chemical properties.

Biology: Research on vildagliptin focuses on its effects on pancreatic beta cells and its role in glucose metabolism.

Medicine: Vildagliptin is extensively studied for its therapeutic potential in managing type 2 diabetes mellitus.

Industry: Vildagliptin is used in the pharmaceutical industry for the development of anti-diabetic medications.

Mecanismo De Acción

Target of Action

Vildagliptin, also known as Galvus, is an orally active antihyperglycemic agent that selectively inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme . The primary targets of Vildagliptin are the incretin hormones glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones play a crucial role in regulating blood glucose levels .

Mode of Action

Vildagliptin works by inhibiting DPP-4, an enzyme that breaks down GLP-1 and GIP . By delaying the degradation of these incretins, Vildagliptin extends their action . This results in the potentiation of insulin secretion in the beta cells and suppression of glucagon release by the alpha cells of the islets of Langerhans in the pancreas .

Biochemical Pathways

Vildagliptin’s action on the DPP-4 enzyme affects several biochemical pathways. It increases the half-life of incretins such as GLP-1 and GIP, leading to improved glycemic control . It also limits inflammation by suppressing the NF-κB signaling pathway and proinflammatory agents such as TNF-α, IL-1β, and IL-8 .

Pharmacokinetics

Vildagliptin exhibits good bioavailability with a reported rate of 85% . It undergoes substantial hydrolysis to an inactive metabolite, with cytochrome P450 (CYP) enzymes minimally involved in its metabolism . The terminal half-life of vildagliptin is approximately 2 to 3 hours .

Result of Action

The molecular and cellular effects of Vildagliptin’s action include improved insulin secretion, regulated blood glucose levels, and reduced risk of hypoglycemia . It also has vasculoprotective effects, reducing vascular stiffness via elevation of nitric oxide synthesis, improving vascular relaxation, and resulting in a reduction in both systolic and diastolic blood pressure .

Análisis Bioquímico

Biochemical Properties

Vildagliptin plays a significant role in biochemical reactions by selectively inhibiting the enzyme dipeptidyl peptidase-4. This enzyme is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting dipeptidyl peptidase-4, Vildagliptin prevents the breakdown of these incretin hormones, thereby enhancing their activity. This leads to increased insulin secretion and decreased glucagon release, ultimately improving glycemic control .

Cellular Effects

Vildagliptin exerts various effects on different types of cells and cellular processes. In pancreatic beta cells, Vildagliptin enhances glucose-dependent insulin secretion, thereby improving insulin sensitivity. In alpha cells, it suppresses glucagon release, which helps in reducing hepatic glucose production. Additionally, Vildagliptin has been shown to improve beta-cell function and survival, which is crucial for maintaining long-term glycemic control .

Molecular Mechanism

The molecular mechanism of Vildagliptin involves the inhibition of dipeptidyl peptidase-4. By binding to the active site of this enzyme, Vildagliptin prevents the degradation of incretin hormones. This results in prolonged activity of glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, leading to increased insulin secretion and decreased glucagon release. The enhanced incretin activity also improves beta-cell responsiveness to glucose and promotes beta-cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vildagliptin have been studied over various time periods. Studies have shown that Vildagliptin maintains its efficacy in improving glycemic control over extended periods. The stability of Vildagliptin in biological media has been well-documented, with minimal degradation observed over time. Long-term studies have demonstrated sustained improvements in beta-cell function and glycemic control with continuous Vildagliptin treatment .

Dosage Effects in Animal Models

In animal models, the effects of Vildagliptin vary with different dosages. Studies have shown that Vildagliptin exhibits dose-dependent improvements in glycemic control. Higher doses of Vildagliptin result in greater inhibition of dipeptidyl peptidase-4 activity and increased levels of active incretin hormones. At very high doses, Vildagliptin may cause adverse effects such as hypoglycemia and gastrointestinal disturbances .

Metabolic Pathways

Vildagliptin is extensively metabolized in the body through multiple pathways. The primary metabolic pathway involves hydrolysis of the cyano group, resulting in the formation of the major metabolite M20.7. This metabolite is further metabolized and excreted. Vildagliptin is minimally metabolized by cytochrome P450 enzymes, which reduces the potential for drug interactions .

Transport and Distribution

Vildagliptin is well-absorbed after oral administration and is widely distributed in the body. It is minimally bound to plasma proteins and is equally distributed between plasma and red blood cells. The volume of distribution indicates extensive extravascular distribution. Vildagliptin is primarily eliminated through renal excretion, with a significant portion being excreted unchanged in the urine .

Subcellular Localization

Vildagliptin and its metabolites are localized in various subcellular compartments, including the cytosol, microsomes, and mitochondria. The enzyme dipeptidyl peptidase-4, which Vildagliptin inhibits, is present in these subcellular organelles. The subcellular localization of Vildagliptin is crucial for its inhibitory activity on dipeptidyl peptidase-4 and its subsequent effects on incretin hormones .

Métodos De Preparación

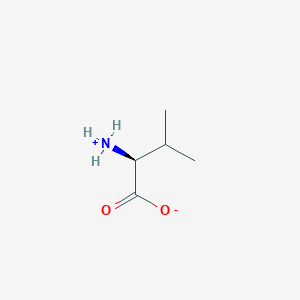

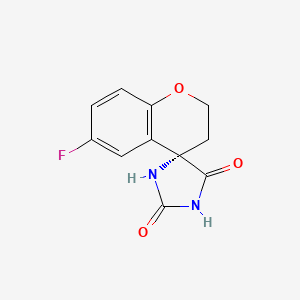

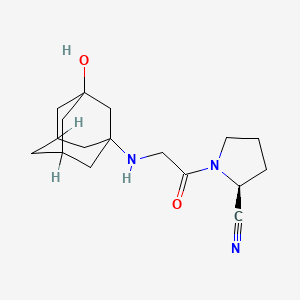

Synthetic Routes and Reaction Conditions: The synthesis of vildagliptin involves a multi-step process starting from L-proline. The initial step includes the reaction of L-proline with chloroacetyl chloride in tetrahydrofuran to produce (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. This intermediate is then reacted with acetonitrile in the presence of sulfuric acid to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. The final step involves the reaction of this intermediate with 3-aminoadamantanol to produce vildagliptin .

Industrial Production Methods: Industrial production of vildagliptin follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions and purification steps to ensure high yield and purity. Critical parameters such as temperature, pH, and reaction time are meticulously monitored .

Análisis De Reacciones Químicas

Types of Reactions: Vildagliptin undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: Vildagliptin is hydrolyzed in the presence of water, leading to the formation of inactive metabolites.

Oxidation: Oxidative reactions can occur under specific conditions, leading to the formation of various oxidation products.

Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of different derivatives.

Major Products Formed: The major products formed from these reactions include cyano and amide hydrolysis products, as well as various oxidation products .

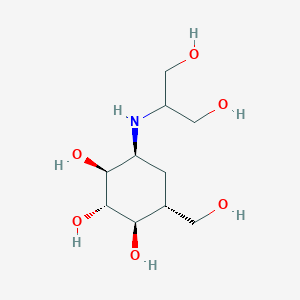

Comparación Con Compuestos Similares

- Sitagliptin

- Saxagliptin

- Linagliptin

- Alogliptin

Comparison: Vildagliptin, like other dipeptidyl peptidase-4 inhibitors, enhances glycemic control by inhibiting the degradation of incretin hormones. vildagliptin is unique in its dosing regimen, requiring twice-daily administration compared to once-daily for other inhibitors. Studies have shown that vildagliptin may have a more significant impact on postprandial glucose levels compared to other inhibitors .

Propiedades

Key on ui mechanism of action |

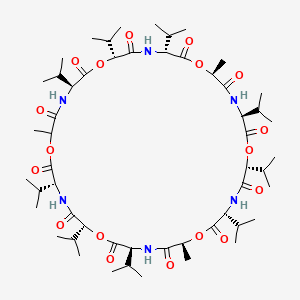

Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) are incretin hormones that regulate blood glucose levels and maintain glucose homeostasis. It is estimated that the activity of GLP-1 and GIP contribute more than 70% to the insulin response to an oral glucose challenge. They stimulate insulin secretion in a glucose-dependent manner via G-protein-coupled GIP and GLP-1 receptor signalling. In addition to their effects on insulin secretion, GLP-1 is also involved in promoting islet neogenesis and differentiation, as well as attenuating pancreatic beta-cell apoptosis. Incretin hormones also exert extra-pancreatic effects, such as lipogenesis and myocardial function. In type II diabetes mellitus, GLP-1 secretion is impaired, and the insulinotropic effect of GIP is significantly diminished. Vildagliptin exerts its blood glucose-lowering effects by selectively inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly truncates and inactivates GLP-1 and GIP upon their release from the intestinal cells. DPP-4 cleaves oligopeptides after the second amino acid from the N-terminal end. Inhibition of DPP-4 substantially prolongs the half-life of GLP-1 and GIP, increasing the levels of active circulating incretin hormones. The duration of DPP-4 inhibition by vildagliptin is dose-dependent. Vildagliptin reduces fasting and prandial glucose and HbA1c. It enhances the glucose sensitivity of alpha- and beta-cells and augments glucose-dependent insulin secretion. Fasting and postprandial glucose levels are decreased, and postprandial lipid and lipoprotein metabolism are also improved. |

|---|---|

Número CAS |

274901-16-5 |

Fórmula molecular |

C17H25N3O2 |

Peso molecular |

303.4 g/mol |

Nombre IUPAC |

(2S)-1-[2-[[(7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13?,14+,16?,17?/m1/s1 |

Clave InChI |

SYOKIDBDQMKNDQ-MXLVNPFWSA-N |

SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |

SMILES isomérico |

C1C[C@H](N(C1)C(=O)CNC23C[C@H]4CC(C2)CC(C4)(C3)O)C#N |

SMILES canónico |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |

Apariencia |

White to off-white solid powder |

Key on ui other cas no. |

274901-16-5 |

Descripción física |

Solid |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

1.75e+00 g/L |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(2S)-(((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile Galvus NVP LAF237 NVP-LAF237 vildagliptin |

Origen del producto |

United States |

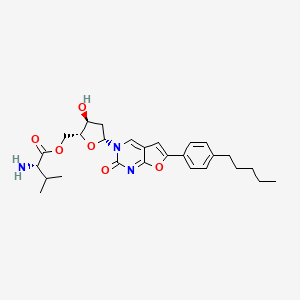

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

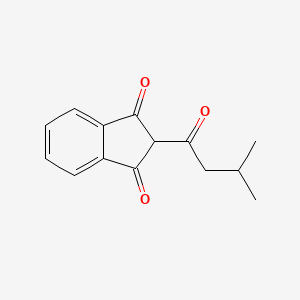

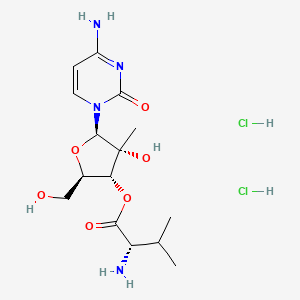

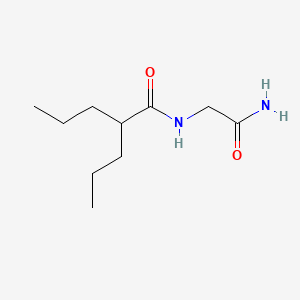

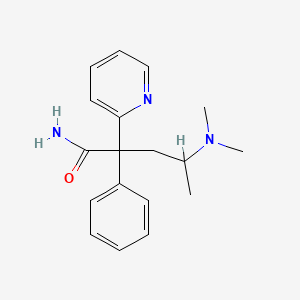

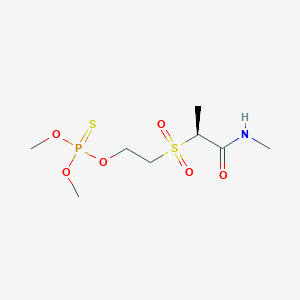

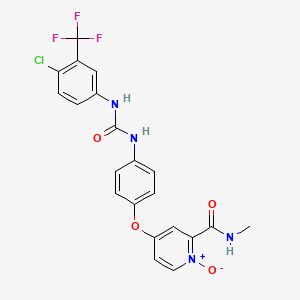

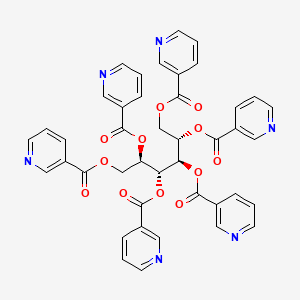

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.